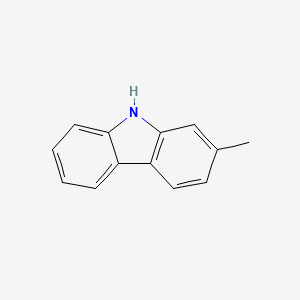

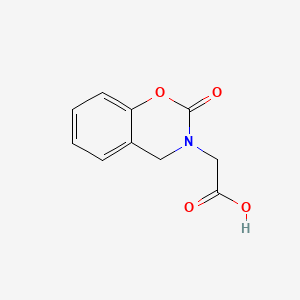

2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- is a compound that has been extensively studied for its potential applications in various scientific fields. This compound has been shown to possess unique properties that make it a promising candidate for use in a wide range of applications, including as a catalyst, as a building block for the synthesis of other compounds, and as a potential therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antibacterial Activity

The synthesis of 1,4-Benzoxazine analogues, including derivatives of 2H-1,3-Benzoxazine-3(4H)-acetic acid, has demonstrated significant antibacterial activity against various bacterial strains such as E. coli, Staphylococcus aureus, Bacillus sp., Pseudomonas, K. Pneumoniae, and E. Faecalis. These compounds were synthesized by reacting O-Amino Phenol and Maleic Anhydride, further enhanced by substituting Aromatic Amines, which confirmed their structures through IR, NMR, and Mass Spectra studies (Kadian, Maste, & Bhat, 2012).

Antimicrobial and Antioxidant

Some benzoxazinyl pyrazolone arylidenes have shown potent antimicrobial and antioxidant properties. These were synthesized from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate through various condensation processes, demonstrating the versatility of 2H-1,3-Benzoxazine derivatives in creating bioactive compounds (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Agronomic Utility and Phytotoxicity

- Allelochemicals in Agriculture: Derivatives with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, including 2H-1,3-Benzoxazine, have been isolated from plants belonging to the Poaceae family, exhibiting phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds, their metabolism, detoxification mechanisms, and degradation impact on crop soils offer potential agronomic utility, highlighting the significance of 2H-1,3-Benzoxazine derivatives in enhancing crop resistance and productivity (Macias et al., 2006).

Ecological Role and Bioactivity

- Ecological Behavior and Chemical Defense: The bioactivity and ecological role of 1,4-benzoxazinones, including 2H-1,3-Benzoxazine derivatives, have been extensively studied, showing a broad spectrum of phytotoxic, antifungal, antimicrobial, and antifeedant effects. These studies underline the ecological significance of these compounds in chemical defense mechanisms and their potential application as natural herbicide models, emphasizing the complex interactions between benzoxazinone-producing plants and their environment (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Eigenschaften

IUPAC Name |

2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-9(13)6-11-5-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMUNPHRJEAPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=O)N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173889 |

Source

|

| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |

CAS RN |

20068-43-3 |

Source

|

| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020068433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.